molecular formula C20H23BrN2O3 B12483627 Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate

Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12483627
M. Wt: 419.3 g/mol
InChI Key: HXAPQVSCUWWRNC-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzoate ester functional group, a bromobenzylamine moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of 5-amino-2-(morpholin-4-yl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the bromobenzylamine group: This step involves the nucleophilic substitution reaction where 4-bromobenzylamine reacts with the esterified benzoic acid derivative under basic conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Conversion to 4-bromoaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzylamine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobenzoate: Similar in structure but lacks the amino and morpholine groups.

    4-Bromobenzylamine: Contains the bromobenzylamine moiety but lacks the ester and morpholine functionalities.

    Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.

Uniqueness

Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromobenzylamine and morpholine groups makes it a versatile intermediate for various synthetic and research applications.

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

ethyl 5-[(4-bromophenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H23BrN2O3/c1-2-26-20(24)18-13-17(22-14-15-3-5-16(21)6-4-15)7-8-19(18)23-9-11-25-12-10-23/h3-8,13,22H,2,9-12,14H2,1H3

InChI Key

HXAPQVSCUWWRNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=C(C=C2)Br)N3CCOCC3

Origin of Product

United States

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